ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate, also known as Hagemann’s ester, is an organic compound with the molecular formula C10H14O3. It was first prepared and described in 1893 by German chemist Carl Hagemann. This compound is widely used in organic chemistry as a reagent in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: Methylene iodide and two equivalents of ethyl acetoacetate react in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Newman and Lloyd Approach: 2-Methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is hydrolyzed to obtain Hagemann’s ester.
Mannich and Forneau Approach: Methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide react to form a cyclic aldol product.
Industrial Production Methods
The industrial production of ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate has numerous applications in scientific research:
Biology: The compound is used in the study of biological pathways and the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate involves its reactivity as a reagent in organic synthesis. The compound can undergo various chemical reactions, such as cyclization, oxidation, and reduction, to form different products. These reactions are facilitated by the presence of functional groups, such as the ester and ketone groups, which act as reactive sites.
Comparison with Similar Compounds
Ethyl 1-methyl-4-oxocyclohex-2-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate: Similar in structure but with different reactivity and applications.
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate: Another similar compound with distinct chemical properties and uses.
These compounds share structural similarities but differ in their reactivity, making each unique in its applications and usefulness in various fields of research and industry.
Properties
CAS No. |
1489-55-0 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
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